

Technical Whitepaper: Metabolic Stability Profiling of Ivermectin B1a-d2

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Compound of Interest

Compound Name: Ivermectin B1a-d2

Cat. No.: B1191919

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Executive Summary & Chemical Context[1][2]

Ivermectin B1a-d2 is the stable isotope-labeled analog of 22,23-dihydroavermectin B1a (Ivermectin B1a), the principal component (>80%) of the broad-spectrum antiparasitic drug Ivermectin. In drug development and bioanalysis, this isotopolog serves a critical dual function: as a surrogate analyte for mechanistic metabolic studies and, more commonly, as an Internal Standard (IS) for LC-MS/MS quantification.

The metabolic stability profile of **Ivermectin B1a-d2** is governed by its susceptibility to hepatic cytochrome P450 enzymes (specifically CYP3A4). Understanding this profile is essential to ensure that the deuterium label does not induce a significant Kinetic Isotope Effect (KIE) that would decouple its clearance rate from the non-deuterated parent drug, thereby invalidating its use as an internal standard in biological matrices.

Chemical Identity

- Analyte: **Ivermectin B1a-d2**[1][2][3]
- Core Structure: Macrocyclic lactone (Avermectin family).

- Labeling Site: Typically deuterated at the 22,23-position or the C25-alkyl group (depending on synthesis source).
- Primary Metabolic Liability: 3"-O-demethylation and hydroxylation.[4][5]

The Metabolic Landscape[7]

The metabolic clearance of **Ivermectin B1a-d2** in human and animal models is driven almost exclusively by Phase I oxidative biotransformation. The stability profile is defined by the rate of disappearance of the parent molecule when incubated with liver microsomes.

Enzyme Kinetics & Pathway

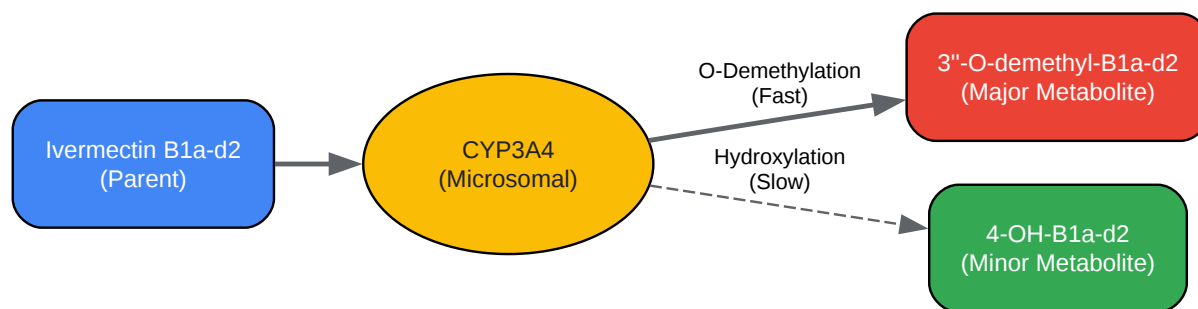
CYP3A4 is the predominant catalyst (>90% contribution) for Ivermectin metabolism in human liver microsomes (HLM). Minor contributions are observed from CYP2C8 and CYP2E1.

- Primary Pathway (M1): 3"-O-demethylation at the distal sugar moiety.
- Secondary Pathway (M2): Hydroxylation of the methyl group at the C4 position.
- Deuterium Impact: If the

label is located on the macrocyclic backbone (e.g., C22, C23), the metabolic stability profile (,) of B1a-d2 is statistically equivalent to native Ivermectin B1a. If the label were placed on the 3"-methoxy group, a primary KIE would be observed, significantly increasing metabolic stability.

Visualization: Biotransformation Pathway

The following diagram illustrates the CYP3A4-mediated clearance pathway.



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Figure 1: Primary oxidative pathways for **Ivermectin B1a-d2** mediated by CYP3A4.

Experimental Framework: Microsomal Stability Assay

This protocol details the assessment of Intrinsic Clearance (

) using Human Liver Microsomes (HLM).[6][7] This method is self-validating through the inclusion of positive controls (high and low clearance drugs).

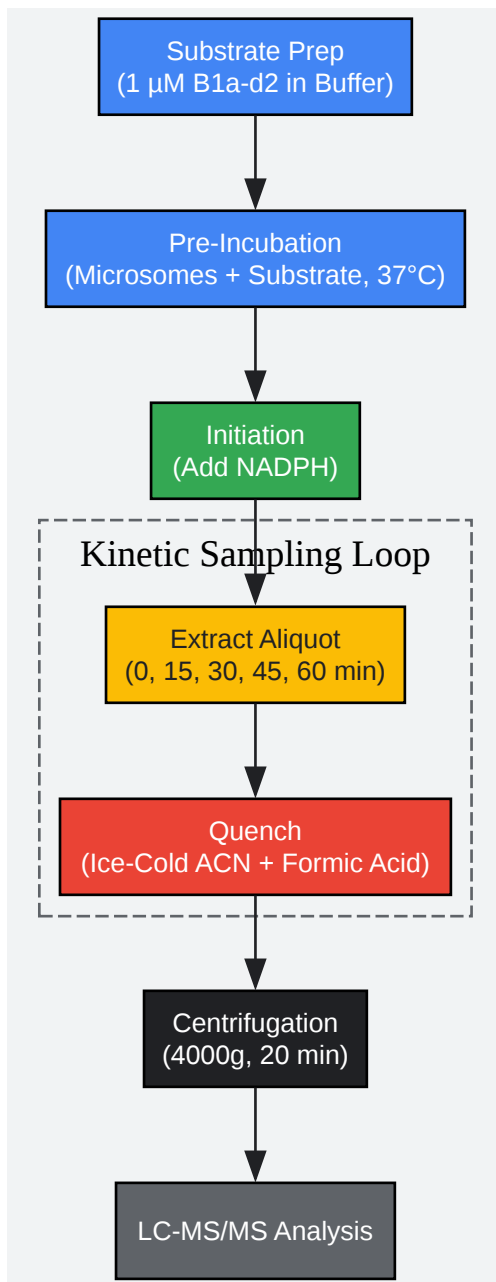
Critical Reagents & Preparation

- Buffer System: 100 mM Potassium Phosphate (KPi), pH 7.4.[8]
- Microsomes: Pooled HLM (20 mg/mL stock). Final assay concentration: 0.5 mg/mL.
 - Note: Ivermectin is highly lipophilic (). High protein concentrations can bind the drug, reducing free fraction () and artificially lowering clearance rates. Do not exceed 0.5 mg/mL.
- Cofactor: NADPH Regenerating System (1.3 mM NADP⁺, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM MgCl₂).
- Stop Solution: Ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.

Step-by-Step Protocol

- Preparation of Substrate (B1a-d2):
 - Prepare a 10 mM stock in DMSO.
 - Dilute to 1 μ M working solution in KPi buffer (Final DMSO < 0.1%).
 - Critical: Use glass-lined or low-binding plates. Ivermectin adsorbs aggressively to standard polypropylene.
- Pre-Incubation (Thermodynamic Equilibrium):
 - Mix 0.5 mg/mL HLM with 1 μ M **Ivermectin B1a-d2** in KPi buffer.
 - Incubate at 37°C for 5 minutes to allow enzyme-substrate binding.
- Reaction Initiation:
 - Add NADPH regenerating system to start the reaction ().
 - Total reaction volume: 200 μ L per well/tube.
- Sampling (Kinetic Time Points):
 - Extract 30 μ L aliquots at
minutes.
 - Immediately dispense into 120 μ L ice-cold Stop Solution (1:4 ratio) to quench CYP activity and precipitate proteins.
- Processing:
 - Vortex plates for 10 minutes.
 - Centrifuge at 4,000 x g for 20 minutes at 4°C.
 - Transfer supernatant to LC-MS vials.

Workflow Visualization



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Figure 2: Step-by-step workflow for the microsomal stability assay.

Analytical Methodology (LC-MS/MS)[5][11]

Quantification of **Ivermectin B1a-d2** requires specific attention to adduct formation. Ivermectin does not protonate well (

is weak); it preferentially forms ammonium () or sodium () adducts.

Mass Spectrometry Parameters

- Ionization Mode: ESI Positive.
- Source Temperature: 350°C (High temp required for macrocycles).
- Mobile Phases:
 - A: Water + 5 mM Ammonium Formate + 0.1% Formic Acid (Promotes).
 - B: Methanol + 0.1% Formic Acid (MeOH is preferred over ACN for solubility).

MRM Transitions Table

Analyte	Precursor Ion (Q1)	Product Ion (Q3)	Cone Voltage (V)	Collision Energy (eV)	Type
Ivermectin B1a	892.5	569.3	40	25	Quantifier
Ivermectin B1a	892.5	307.2	40	35	Qualifier
Ivermectin B1a-d2	894.5	571.3	40	25	Target

Note: The product ion 571.3 corresponds to the spiroketal moiety retaining the deuterium label (assuming backbone labeling).

Data Analysis & Interpretation

Calculation of Intrinsic Clearance

Plot the natural logarithm (

) of the remaining percentage of **Ivermectin B1a-d2** versus time. The slope (

) of the linear regression represents the elimination rate constant.

Stability Classification

Based on

in Human Liver Microsomes:

Classification	($\mu\text{L}/\text{min}/\text{mg}$)	(min)	Interpretation
Low Clearance	< 10	> 140	Stable. Likely good bioavailability.
Moderate Clearance	10 - 45	30 - 140	Standard metabolic profile.
High Clearance	> 45	< 30	Rapid metabolism. Likely high first-pass effect.

Expected Result: **Ivermectin B1a-d2** typically falls into the Low to Moderate clearance category in HLM, with a

often exceeding 60 minutes at 0.5 mg/mL protein concentration.

Troubleshooting & Quality Control

Non-Specific Binding (NSB)

Ivermectin is notorious for sticking to plasticware.

- Symptom: Low recovery at
or erratic calibration curves.
- Solution: Pre-coat tips/plates with 0.1% BSA or use solvent-resistant glass vials. Ensure the quench solution contains at least 70% organic solvent to solubilize the drug from proteins.

Isotope Stability

Ensure the deuterium label is not exchangeable.

- Test: Incubate B1a-d2 in buffer (no microsomes) at 37°C for 4 hours.
- Criteria: No decline in signal intensity or "cross-talk" into the B1a (M-2) channel.

References

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